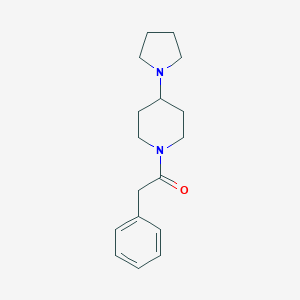
1-(Phenylacetyl)-4-(1-pyrrolidinyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylacetyl)-4-(1-pyrrolidinyl)piperidine, commonly known as PAPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been extensively studied for its potential use in scientific research. PAPP is known to have a unique mechanism of action that makes it a promising candidate for various applications in the field of neuroscience.
作用機序
The mechanism of action of PAPP involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in enhanced mood, improved cognitive function, and increased motivation.
Biochemical and Physiological Effects:
PAPP has been found to have various biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain. This results in enhanced mood, improved cognitive function, and increased motivation.
実験室実験の利点と制限
PAPP has several advantages for lab experiments. It is a potent inhibitor of the reuptake of dopamine and norepinephrine, making it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, PAPP has several limitations as well. It is a psychoactive substance, and its effects on the brain can be difficult to control. Additionally, its use in lab experiments requires strict adherence to safety protocols to ensure the safety of researchers.
将来の方向性
There are several future directions for research on PAPP. One potential application is in the treatment of depression and ADHD. PAPP's unique mechanism of action makes it a promising candidate for the development of new treatments for these disorders. Additionally, further research is needed to explore the potential use of PAPP in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Finally, future research should focus on developing safer and more effective methods for the synthesis and purification of PAPP.
合成法
The synthesis of PAPP involves the reaction of phenylacetic acid with piperidine and acetic anhydride. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
PAPP has been studied extensively for its potential use in scientific research. It has been found to be a potent inhibitor of the reuptake of dopamine and norepinephrine, making it a promising candidate for the treatment of various neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
特性
分子式 |
C17H24N2O |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
2-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C17H24N2O/c20-17(14-15-6-2-1-3-7-15)19-12-8-16(9-13-19)18-10-4-5-11-18/h1-3,6-7,16H,4-5,8-14H2 |
InChIキー |
NOMFSJMWJUFLRM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
正規SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)

